molecular formula C8H15NO4S B2727947 1-(Ethylsulfonyl)piperidine-3-carboxylic acid CAS No. 702695-86-1

1-(Ethylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B2727947
CAS No.: 702695-86-1
M. Wt: 221.27
InChI Key: YZHIQGPZSGQQQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Ethylsulfonyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of 1-(Ethylsulfonyl)piperidine-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group is known to be a key functional group in many biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)piperidine-3-carboxylic acid
  • 1-(Propylsulfonyl)piperidine-3-carboxylic acid
  • 1-(Butylsulfonyl)piperidine-3-carboxylic acid

Uniqueness

1-(Ethylsulfonyl)piperidine-3-carboxylic acid is unique due to its specific ethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl analogs. This uniqueness makes it particularly valuable in certain biochemical and industrial applications .

Properties

IUPAC Name

1-ethylsulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-14(12,13)9-5-3-4-7(6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHIQGPZSGQQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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